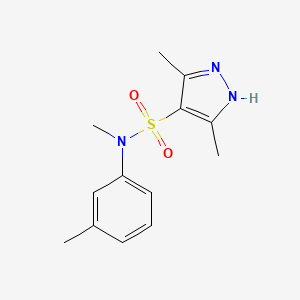
N-methyl-N-(1-pyridin-4-ylethyl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-N-(1-pyridin-4-ylethyl)methanesulfonamide, also known as MRS1477, is a potent and selective P2X7 receptor antagonist. P2X7 receptors are a type of ion channel that are involved in various physiological processes, including inflammation, pain, and immune responses. MRS1477 has been shown to have potential therapeutic applications in a range of diseases, including chronic pain, rheumatoid arthritis, and cancer.
作用机制
N-methyl-N-(1-pyridin-4-ylethyl)methanesulfonamide acts as a competitive antagonist of P2X7 receptors. P2X7 receptors are expressed on various immune cells, including macrophages and T cells, and are involved in the activation of the inflammasome, a complex of proteins that is involved in the production of pro-inflammatory cytokines.
By blocking P2X7 receptors, N-methyl-N-(1-pyridin-4-ylethyl)methanesulfonamide inhibits the activation of the inflammasome and the production of pro-inflammatory cytokines. This leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects
N-methyl-N-(1-pyridin-4-ylethyl)methanesulfonamide has been shown to have various biochemical and physiological effects. In addition to its anti-inflammatory and analgesic effects, N-methyl-N-(1-pyridin-4-ylethyl)methanesulfonamide has been shown to inhibit the production of reactive oxygen species, which are involved in various diseases, including cancer and neurodegenerative diseases.
N-methyl-N-(1-pyridin-4-ylethyl)methanesulfonamide has also been shown to have immunomodulatory effects, including the inhibition of T cell activation and the production of cytokines.
实验室实验的优点和局限性
One advantage of N-methyl-N-(1-pyridin-4-ylethyl)methanesulfonamide is its high selectivity for P2X7 receptors. This makes it a useful tool for studying the role of P2X7 receptors in various diseases.
However, one limitation of N-methyl-N-(1-pyridin-4-ylethyl)methanesulfonamide is its relatively low potency compared to other P2X7 receptor antagonists. This may limit its usefulness in certain experiments.
未来方向
There are several potential future directions for research on N-methyl-N-(1-pyridin-4-ylethyl)methanesulfonamide. One area of interest is its potential therapeutic applications in cancer. Further studies are needed to determine the efficacy of N-methyl-N-(1-pyridin-4-ylethyl)methanesulfonamide in various types of cancer and to determine the optimal dosing and administration schedule.
Another area of interest is the potential use of N-methyl-N-(1-pyridin-4-ylethyl)methanesulfonamide in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Studies have shown that P2X7 receptors are involved in the pathogenesis of these diseases, and N-methyl-N-(1-pyridin-4-ylethyl)methanesulfonamide may have potential therapeutic applications.
Finally, further studies are needed to determine the long-term safety and efficacy of N-methyl-N-(1-pyridin-4-ylethyl)methanesulfonamide in humans, as well as its potential interactions with other drugs.
合成方法
The synthesis of N-methyl-N-(1-pyridin-4-ylethyl)methanesulfonamide involves a series of chemical reactions that start with the reaction of pyridine-4-carboxaldehyde with N-methyl-ethanolamine to form N-methyl-N-(1-pyridin-4-ylethyl)amine. This is then reacted with methanesulfonyl chloride to form N-methyl-N-(1-pyridin-4-ylethyl)methanesulfonamide.
科学研究应用
N-methyl-N-(1-pyridin-4-ylethyl)methanesulfonamide has been extensively studied in preclinical models of various diseases. In a study conducted by Honore et al. (2006), N-methyl-N-(1-pyridin-4-ylethyl)methanesulfonamide was shown to have analgesic effects in a rat model of neuropathic pain. The study also demonstrated that N-methyl-N-(1-pyridin-4-ylethyl)methanesulfonamide had anti-inflammatory effects in the same model.
In another study conducted by Di Virgilio et al. (2018), N-methyl-N-(1-pyridin-4-ylethyl)methanesulfonamide was shown to have potential therapeutic applications in cancer. The study demonstrated that N-methyl-N-(1-pyridin-4-ylethyl)methanesulfonamide inhibited the growth of cancer cells in vitro and in vivo, and also enhanced the anti-tumor effects of chemotherapy.
属性
IUPAC Name |
N-methyl-N-(1-pyridin-4-ylethyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-8(11(2)14(3,12)13)9-4-6-10-7-5-9/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVYDLYGCGCCFQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)N(C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(1-pyridin-4-ylethyl)methanesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(Propan-2-yloxymethyl)benzoyl]-1,4-diazepan-5-one](/img/structure/B7590346.png)
![2-[3-[(3-Bromothiophene-2-carbonyl)amino]phenyl]acetic acid](/img/structure/B7590355.png)
![2-[3-[(2-Methyl-2-methylsulfonylpropanoyl)amino]phenyl]acetic acid](/img/structure/B7590362.png)
![2-[3-[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]phenyl]acetic acid](/img/structure/B7590368.png)



![2-[(2,5-Difluorophenyl)sulfonyl-(2-methylpropyl)amino]acetic acid](/img/structure/B7590407.png)
![2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]-(2-methylpropyl)amino]acetic acid](/img/structure/B7590415.png)




